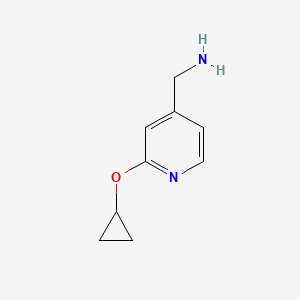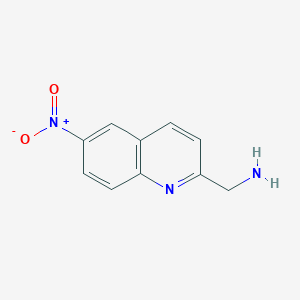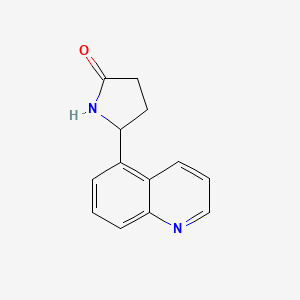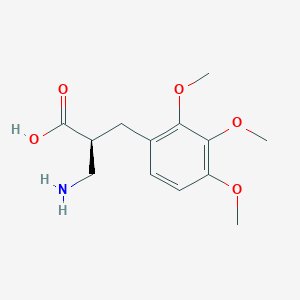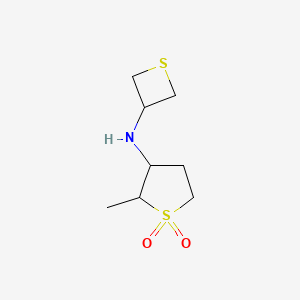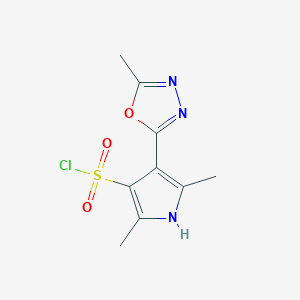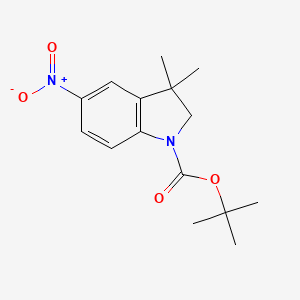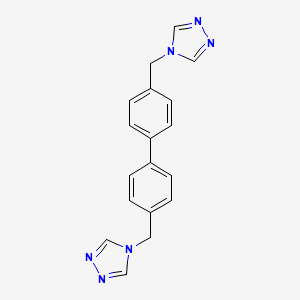
3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1R,2R)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1R,2R)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione” is a complex organic compound that features multiple functional groups, including trifluoromethyl groups, amino groups, and a cyclobutene ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1R,2R)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione” likely involves multiple steps, including the formation of the cyclobutene ring and the introduction of the trifluoromethyl groups. Typical synthetic routes might include:
Formation of the Cyclobutene Ring: This could be achieved through cyclization reactions involving suitable precursors.
Introduction of Trifluoromethyl Groups: This step might involve the use of trifluoromethylating agents under specific conditions.
Amination Reactions:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
The compound “3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1R,2R)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione” might undergo various types of chemical reactions, including:
Oxidation: The compound could be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions might be used to modify the functional groups.
Substitution: The trifluoromethyl groups and amino groups could participate in substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups.
科学研究应用
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.
Biology
In biology, the compound could be studied for its potential biological activity. Compounds with similar structures have been investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, the compound might be explored for its potential therapeutic applications. Its unique structure could make it a candidate for drug development, particularly in areas such as cancer or infectious diseases.
Industry
In industry, the compound could be used in the development of new materials. Its trifluoromethyl groups might impart unique properties, such as increased stability or hydrophobicity.
作用机制
The mechanism of action of “3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1R,2R)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione” would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to Enzymes: The compound could inhibit enzyme activity by binding to the active site.
Receptor Modulation: It might interact with cellular receptors, modulating their activity and downstream signaling pathways.
相似化合物的比较
Similar Compounds
Similar compounds might include other cyclobutene derivatives or compounds with trifluoromethyl groups. Examples could include:
Cyclobutene Derivatives: Compounds with similar ring structures.
Trifluoromethylated Amines: Compounds with trifluoromethyl groups and amino functionalities.
Uniqueness
The uniqueness of “3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1R,2R)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione” lies in its combination of functional groups and ring structure, which might impart unique chemical and biological properties.
属性
分子式 |
C21H23F6N3O2 |
|---|---|
分子量 |
463.4 g/mol |
IUPAC 名称 |
3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[(1R,2R)-2-(dimethylamino)cyclohexyl]amino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C21H23F6N3O2/c1-30(2)15-6-4-3-5-14(15)29-17-16(18(31)19(17)32)28-10-11-7-12(20(22,23)24)9-13(8-11)21(25,26)27/h7-9,14-15,28-29H,3-6,10H2,1-2H3/t14-,15-/m1/s1 |
InChI 键 |
QUEMAAMAMUFDGW-HUUCEWRRSA-N |
手性 SMILES |
CN(C)[C@@H]1CCCC[C@H]1NC2=C(C(=O)C2=O)NCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
规范 SMILES |
CN(C)C1CCCCC1NC2=C(C(=O)C2=O)NCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5'H-spiro[fluorene-9,8'-indeno[2,1-c]carbazole]](/img/structure/B12962968.png)
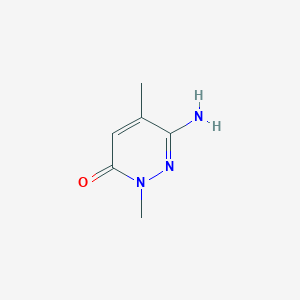
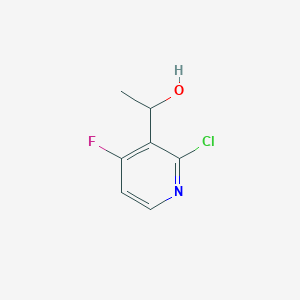
![(6AS,10R)-2-chloro-10-methyl-4-(1-(methylsulfonyl)cyclopropyl)-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine](/img/structure/B12962978.png)
